1H-Benzimidazole,1-(bromodifluoromethyl)-2-methyl-

Medicinal Chemistry Angiotensin II Antagonists Fluorinated Building Blocks

1H-Benzimidazole,1-(bromodifluoromethyl)-2-methyl- (CAS 273405-42-8; C9H7BrF2N2; MW 261.07 g/mol) is an N‑trihalomethyl‑substituted benzimidazole derivative featuring a bromodifluoromethyl group at the 1‑position and a methyl group at the 2‑position. This compound class, first systematically described by Yagupolskii et al., serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Molecular Formula C9H7BrF2N2
Molecular Weight 261.07 g/mol
Cat. No. B15348733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole,1-(bromodifluoromethyl)-2-methyl-
Molecular FormulaC9H7BrF2N2
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C(F)(F)Br
InChIInChI=1S/C9H7BrF2N2/c1-6-13-7-4-2-3-5-8(7)14(6)9(10,11)12/h2-5H,1H3
InChIKeyHZKPPWBRQXSAIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole,1-(bromodifluoromethyl)-2-methyl-: Core Properties and Sourcing Considerations


1H-Benzimidazole,1-(bromodifluoromethyl)-2-methyl- (CAS 273405-42-8; C9H7BrF2N2; MW 261.07 g/mol) is an N‑trihalomethyl‑substituted benzimidazole derivative featuring a bromodifluoromethyl group at the 1‑position and a methyl group at the 2‑position . This compound class, first systematically described by Yagupolskii et al., serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis [1]. The bromodifluoromethyl substituent imparts distinct reactivity profiles—including C–Br bond lability, hydrogen‑bonding capability, and metabolic stability—that differentiate it from its chloro‑ and trifluoromethyl counterparts.

1H-Benzimidazole,1-(bromodifluoromethyl)-2-methyl-: Why In‑Class Analogs Cannot Be Freely Interchanged


N‑Trihalomethyl‑2‑methylbenzimidazoles appear structurally similar but display sharply divergent physicochemical properties and chemical reactivity that preclude simple substitution. The nature of the trihalomethyl group (CF2Br vs. CF2Cl vs. CF3) directly governs boiling point, density, hydrolytic stability, and participation in downstream synthetic transformations [1]. More critically, the C–Br bond in the bromodifluoromethyl substituent unlocks reaction pathways—such as aldehyde condensation and reductive debromination—that are inaccessible to the chloro or trifluoro analogs, directly impacting synthetic route design and final product profiles [2].

1H-Benzimidazole,1-(bromodifluoromethyl)-2-methyl-: Quantified Differentiation Evidence vs. Closest Analogs


Aldehyde Condensation Reactivity: Exclusive CF2–CH(OH)– Bridge Formation

2‑Alkyl‑1‑(bromodifluoromethyl)benzimidazoles, including the target compound, undergo condensation with aromatic aldehydes (e.g., biphenylcarboxaldehyde) to yield 2‑alkyl‑1‑(2‑aryl‑1,1‑difluoro‑2‑hydroxyethyl)‑benzimidazoles containing a ‑CF2CH(OH)‑ bridge between the heterocyclic N‑1 and the biaryl moiety [1]. This reaction exploits the labile C–Br bond and is not reported for the corresponding 1‑trifluoromethyl or 1‑chlorodifluoromethyl analogs under analogous conditions, making the bromodifluoromethyl compound the essential entry point for this pharmacophoric motif.

Medicinal Chemistry Angiotensin II Antagonists Fluorinated Building Blocks

Reductive Debromination: Access to Heteroaryl‑N‑Difluoromethyl Anions

The target compound undergoes reductive debromination (e.g., with Pb powder/Bu4NBr) to generate heteroarylium‑N‑difluoromethylides and heteroaryl‑N‑difluoromethyl anions, which can be trapped with electrophiles or converted to heteroaryl‑N‑difluoromethyl trimethylsilanes [1]. This reactivity is intrinsic to the C–Br bond in the CF2Br group; the CF3 and CF2Cl analogs lack a reducible C–halogen bond capable of generating a difluoromethyl anion under comparable conditions.

Synthetic Methodology Difluorocarbene Chemistry Nucleophilic Fluoroalkylation

Physicochemical Distinction: Boiling Point and Density vs. 1‑Trifluoromethyl Analog

The target compound exhibits a boiling point of 280.2 °C at 760 mmHg and a density of 1.644 g/cm³ . The 1‑trifluoromethyl‑2‑methylbenzimidazole analog (CAS 328406‑17‑3; MW 200.16) is a lower‑molecular‑weight liquid, but its experimentally determined boiling point at atmospheric pressure has not been reported in accessible databases, precluding direct quantitative comparison. However, the ~61 Da higher molecular weight and the presence of a polarizable C–Br bond render the CF2Br derivative significantly less volatile and more dense, impacting distillation parameters and solvent compatibility in downstream processing.

Physicochemical Properties Process Chemistry Purification

Synthetic Yield and Scalability: Direct Condensation Route to CF2Br Derivatives

The general procedure for 1‑bromodifluoromethyl‑2‑alkylbenzimidazoles, including the target compound, proceeds via condensation of the N‑sodium salt of 2‑methylbenzimidazole with CF2Br2, affording the product in 76% isolated yield after vacuum distillation or crystallization from hexane [1]. This contrasts with the more complex multi‑step sequence required for the 1‑chlorodifluoromethyl analog (chlorination of dithiocarboxylate followed by SbF3 fluorination), which involves handling of corrosive reagents and generation of mixed halogenated waste streams [2].

Organic Synthesis Process Development Fluorinated Heterocycles

1H-Benzimidazole,1-(bromodifluoromethyl)-2-methyl-: High-Value Application Scenarios


Synthesis of Nonpeptide Angiotensin II Receptor Antagonists

The exclusive ability of 1‑bromodifluoromethyl‑2‑methylbenzimidazole to condense with biphenylcarboxaldehydes yields the ‑CF2CH(OH)‑ bridged pharmacophore found in potent AT1 receptor antagonists [1]. Medicinal chemistry groups pursuing losartan‑analog programs can leverage this compound as the direct precursor to the difluorohydroxyethyl‑linked scaffold, bypassing multi‑step detours that would be required if a CF3 or CF2Cl analog were used as the starting point.

Generation of Heteroaryl‑N‑Difluoromethyl Nucleophilic Synthons

Reductive debromination of the target compound produces heteroaryl‑N‑difluoromethyl anions that can be trapped with a variety of electrophiles (aldehydes, ketones, chlorosilanes) to construct difluoromethylated heterocyclic libraries [1]. This reactivity is strategically valuable for discovery chemistry groups building fluorinated compound collections for screening.

Agrochemical Intermediate Manufacturing

The compound's role as a synthetic intermediate in the preparation of pesticides and dyestuffs is highlighted in the primary literature [1]. The one‑step, moderate‑temperature condensation route (76% yield) makes it suitable for scale‑up in agrochemical process development, where cost‑efficient access to N‑polyfluoroalkylated azoles is a critical requirement.

Quote Request

Request a Quote for 1H-Benzimidazole,1-(bromodifluoromethyl)-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.